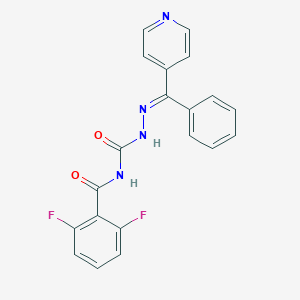
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, also known as MDCC, is a chemical compound that has gained interest in scientific research due to its unique properties. MDCC is a yellow crystalline powder that is soluble in organic solvents. It has a molecular formula of C13H14O3 and a molecular weight of 218.25 g/mol.
作用机制
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde works by reacting with ROS to produce a fluorescent signal. The mechanism of action involves the oxidation of the methoxy group on the 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde molecule by ROS, which results in the formation of a highly fluorescent compound. The fluorescence can be detected using a fluorescence microscope or a fluorescence plate reader.
Biochemical and Physiological Effects:
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde has been shown to have low toxicity and does not cause significant changes in cell viability or morphology. It has been used to detect ROS in various cell types, including cancer cells and neurons. In addition, 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde has been used in animal models to detect ROS in vivo.
实验室实验的优点和局限性
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde has several advantages for lab experiments. It is easy to synthesize, has high stability, and is highly specific for ROS detection. It can be used in a wide range of cell types and is compatible with various imaging techniques. However, 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde has some limitations. It requires the use of a fluorescence microscope or a fluorescence plate reader for detection, which may not be available in all labs. In addition, it has limited use in detecting other reactive species such as reactive nitrogen species.
未来方向
There are several future directions for 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde research. One direction is the development of 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde-based sensors for in vivo imaging of ROS in animal models. Another direction is the modification of 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde to improve its specificity for detecting specific ROS species. 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde can also be used in combination with other imaging techniques such as magnetic resonance imaging (MRI) or positron emission tomography (PET) for more accurate detection of ROS in vivo. Finally, 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde can be used in the development of new cancer therapies that target ROS in cancer cells.
Conclusion:
In conclusion, 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde is a unique chemical compound that has gained interest in scientific research due to its ability to detect reactive oxygen species in cells. It has several advantages for lab experiments and has potential applications in cancer therapy and disease diagnosis. Further research is needed to fully explore the potential of 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde in these areas.
合成方法
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde can be synthesized through the condensation reaction of 2,2-dimethylchromene-6-carbaldehyde and 4-methoxyphenylhydrazine in the presence of a catalyst. The reaction occurs under reflux in a solvent such as ethanol or methanol. The product can be purified through recrystallization or chromatography.
科学研究应用
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde has been used in scientific research as a fluorescent probe for detecting the presence of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a role in cellular signaling and oxidative stress. The ability to detect ROS in cells is crucial in understanding various diseases such as cancer, diabetes, and neurodegenerative disorders. 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde has also been used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizer that is activated by light to produce reactive oxygen species that can selectively damage cancer cells.
属性
CAS 编号 |
62291-19-4 |
|---|---|
产品名称 |
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde |
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
7-methoxy-2,2-dimethylchromene-6-carbaldehyde |
InChI |
InChI=1S/C13H14O3/c1-13(2)5-4-9-6-10(8-14)11(15-3)7-12(9)16-13/h4-8H,1-3H3 |
InChI 键 |
WWPCZJVYFGMJPA-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=CC(=C(C=C2O1)OC)C=O)C |
规范 SMILES |
CC1(C=CC2=CC(=C(C=C2O1)OC)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287749.png)
![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287750.png)





![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287758.png)
![6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287761.png)

![1-{4-[2-(Benzhydryloxy)ethoxy]-4-methyl-2-pentynyl}piperidine](/img/structure/B287768.png)
![1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine](/img/structure/B287771.png)
![1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine](/img/structure/B287772.png)
